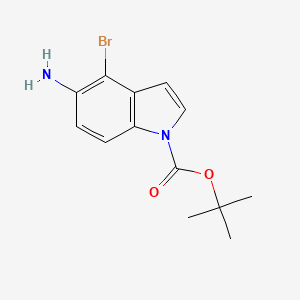

1-Boc-4-bromo-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-amino-4-bromoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHIMHVDJVMFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-bromo-1H-indol-5-amine

Introduction: The Significance of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Specifically, substituted 4-bromo-5-aminoindoles are valuable intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and potential anti-tumor agents.[2][3] The strategic placement of a bromine atom at the 4-position and an amine at the 5-position provides two distinct points for further chemical modification. The bromine atom serves as a handle for cross-coupling reactions, while the amino group allows for the introduction of various functionalities through amidation or other nitrogen-based chemistries.

This guide provides a comprehensive, in-depth protocol for the synthesis of 1-Boc-4-bromo-1H-indol-5-amine, a key intermediate where the 5-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial for directing subsequent chemical transformations to other positions on the indole ring.[4][5] We will delve into a reliable three-step synthetic pathway, elucidating the rationale behind the chosen methodologies and providing detailed experimental procedures suitable for researchers and professionals in drug development.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 4-bromoindole. This strategy involves:

-

Nitration: Regioselective introduction of a nitro group at the C5 position of 4-bromoindole.

-

Reduction: Conversion of the 5-nitro group to a 5-amino group.

-

Boc Protection: Selective protection of the 5-amino group with a tert-butyloxycarbonyl (Boc) protecting group.

This pathway is logical as it installs the functionalities in a sequence that allows for manageable reactivity and purification at each stage.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Nitration of 4-Bromoindole

Scientific Rationale

The direct nitration of the indole ring is a notoriously challenging electrophilic aromatic substitution. The indole nucleus is highly electron-rich and acid-sensitive, making it prone to polymerization and oxidation under harsh acidic conditions, such as with a standard nitric acid/sulfuric acid mixture.[6] Furthermore, the C3 position is the most nucleophilic site, often leading to undesired C3-nitrated products.[7] To achieve regioselective nitration at the C5 position of the benzene ring portion of the indole, milder nitrating agents and carefully controlled conditions are necessary. While various methods exist, a common approach involves the use of a nitrating agent like nitric acid in a less aggressive acidic medium, such as acetic acid.

Experimental Protocol: Synthesis of 4-Bromo-5-nitro-1H-indole

Safety First: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[8] It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat), and have an emergency plan in place.[8][9] All additions of nitric acid should be done slowly and at a low temperature.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 4-Bromoindole | 196.04 | 5.0 g | 1.0 |

| Acetic Acid (Glacial) | 60.05 | 50 mL | - |

| Nitric Acid (70%) | 63.01 | ~1.8 mL | 1.1 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoindole (5.0 g, 25.5 mmol) in glacial acetic acid (50 mL).

-

Cool the resulting solution to 0-5 °C using an ice bath.

-

While maintaining the low temperature and stirring vigorously, add 70% nitric acid (~1.8 mL, 28.1 mmol) dropwise over a period of 30 minutes. The reaction is exothermic, so careful temperature control is crucial.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

A yellow precipitate of 4-bromo-5-nitro-1H-indole should form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 4-bromo-5-nitro-1H-indole. The crude product can be purified further by recrystallization from ethanol if necessary.

Part 2: Reduction of 4-Bromo-5-nitro-1H-indole

Scientific Rationale

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems. For substrates containing sensitive functional groups, reduction with stannous chloride (SnCl₂) in an acidic medium is a mild and effective option.[10][11] Another common and cost-effective method is the use of iron powder in acetic acid.[12] We will detail the stannous chloride method due to its high efficiency and selectivity.[10]

Experimental Protocol: Synthesis of 4-Bromo-1H-indol-5-amine

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 4-Bromo-5-nitro-1H-indole | 241.04 | 4.0 g | 1.0 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 18.8 g | 5.0 |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromo-5-nitro-1H-indole (4.0 g, 16.6 mmol) and ethanol (100 mL).

-

Add stannous chloride dihydrate (18.8 g, 83.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, with stirring. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate (150 mL) and water (50 mL).

-

Cool the mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-indol-5-amine. This product is often used in the next step without further purification.

Part 3: Boc Protection of 4-Bromo-1H-indol-5-amine

Scientific Rationale

The final step is the protection of the newly formed 5-amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[4][5] The standard procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base or a nucleophilic catalyst. For heteroaromatic amines, which can be less nucleophilic, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly effective.[4][13][14] DMAP acts by forming a more reactive intermediate with Boc anhydride, thereby accelerating the reaction.[13][14]

Caption: Mechanism of DMAP-catalyzed Boc protection of an amine.

Experimental Protocol: Synthesis of this compound

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 4-Bromo-1H-indol-5-amine | 211.06 | 3.0 g | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.4 g | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.17 g | 0.1 |

| Dichloromethane (DCM) | 84.93 | 75 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromo-1H-indol-5-amine (3.0 g, 14.2 mmol) in dichloromethane (75 mL).

-

Add 4-(dimethylamino)pyridine (0.17 g, 1.4 mmol).

-

Add di-tert-butyl dicarbonate (3.4 g, 15.6 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting amine is consumed.

-

Once the reaction is complete, dilute the mixture with DCM (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the 9 protons of the Boc group (~1.5 ppm), aromatic protons of the indole ring, and NH protons. The chemical shifts will be influenced by the bromo and carbamate substituents.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the quaternary carbons of the Boc group (~28 ppm and ~81 ppm), the carbonyl carbon of the carbamate (~153 ppm), and the carbons of the indole ring.

-

Mass Spectrometry (ESI): Calculated for C₁₃H₁₅BrN₂O₂.

Conclusion

This guide outlines a robust and reproducible three-step synthesis for this compound, a highly valuable intermediate for drug discovery and development. By carefully controlling the reaction conditions, particularly during the sensitive nitration step, and employing standard, well-understood transformations for reduction and protection, researchers can reliably access this versatile building block. The causality-driven explanations for each step aim to empower scientists to not only follow the protocol but also to troubleshoot and adapt it as needed for their specific research goals.

References

-

Nitration reaction safety. (2024). YouTube. Retrieved from [Link]

-

Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

-

El-faham, A., et al. (2022). Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. Molecules. Available at: [Link]

-

ADMIN Nitrosation Resource Document. (2023). Cosmetic Ingredient Review. Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. Retrieved from [Link]

-

NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved from [Link]

-

Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. Retrieved from [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? (2023). ResearchGate. Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Retrieved from [Link]

-

Rakib, E. M., et al. (2007). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis. Available at: [Link]

-

Guda, V. V., et al. (2016). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank. Available at: [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Available at: [Link]

-

4-Bromo-5-nitro-1H-indole. Synthonix. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

-

4-Bromoindole | CAS#:52488-36-5. Chemsrc. Retrieved from [Link]

-

An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. (2018). ResearchGate. Retrieved from [Link]

-

(1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydr-oxy-5-phenyl-4-(picolinamido)pent-yl]carbamate. (2008). Acta Crystallographica Section E. Available at: [Link]

-

4-Bromo-5-nitro-1H-indole | CAS#:1934562-99-8. Chemsrc. Retrieved from [Link]

-

Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. (2022). PubMed. Available at: [Link]

Sources

- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

A Technical Guide to 1-Boc-4-bromo-1H-indol-5-amine: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth overview of 1-Boc-4-bromo-1H-indol-5-amine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. While a dedicated CAS number for this N-protected derivative is not prominently cataloged, its synthesis and utility are readily derived from its parent amine, 4-bromo-1H-indol-5-amine (CAS No. 176713-32-9)[1]. This document details the strategic importance of the bromo-indole scaffold, a validated protocol for its N-tert-butoxycarbonyl (Boc) protection, expected analytical characterization, and its potential applications, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of the 4-Bromo-1H-indol-5-amine Scaffold

The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs[2][3]. The specific substitution pattern of 4-bromo-1H-indol-5-amine offers a unique combination of functionalities that are highly valuable for synthetic diversification and structure-activity relationship (SAR) studies.

-

The Amino Group (C5): Serves as a primary nucleophile or a point for amide, sulfonamide, or urea bond formation, enabling linkage to other pharmacophores.

-

The Bromo Group (C4): Acts as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.

-

The Indole Nitrogen (N1): Its reactivity can interfere with desired reactions at the C4 and C5 positions. Therefore, protection with a group like tert-butoxycarbonyl (Boc) is a critical strategic step. The Boc group is robust enough to withstand many reaction conditions yet can be removed under mild acidic conditions, making it ideal for multi-step syntheses[4][5].

The strategic importance of this scaffold has been validated in the development of potent therapeutics. For instance, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton has been identified as a highly effective molecular framework for developing both reversible and irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitors for anti-tumor applications[2][3]. Protecting the indole nitrogen of the 4-bromo-5-amino isomer is a logical and necessary step to leverage this scaffold for building analogous kinase inhibitors and other complex molecular architectures.

Physicochemical and Computed Properties

A dedicated experimental dataset for this compound is not publicly available. The following table summarizes the known properties of the parent amine and the computed properties for the Boc-protected target compound.

| Property | 4-bromo-1H-indol-5-amine | This compound (Computed/Estimated) | Data Source |

| CAS Number | 176713-32-9 | Not Available | [1] |

| Molecular Formula | C₈H₇BrN₂ | C₁₃H₁₅BrN₂O₂ | - |

| Molecular Weight | 211.06 g/mol | 311.18 g/mol | [1] |

| Appearance | Solid | Expected to be a solid (e.g., off-white to brown) | - |

| SMILES | NC1=C(Br)C2=C(NC=C2)C=C1 | O=C(OC(C)(C)C)N1C=C(C2=C1C=C(N)C=C2)Br | [1] |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | 69.06 Ų | [1] |

| LogP | 2.51 | ~3.9 - 4.2 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is achieved through the selective N-protection of the indole nitrogen of 4-bromo-1H-indol-5-amine. The primary amine at the C5 position is significantly less nucleophilic than the indole nitrogen due to resonance delocalization of its lone pair into the benzene ring, allowing for high selectivity under controlled conditions.

Causality of Experimental Design

The chosen protocol utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source and 4-(dimethylamino)pyridine (DMAP) as a catalyst in an aprotic solvent like dichloromethane (DCM)[6].

-

(Boc)₂O: A mild and effective electrophile for introducing the Boc group. It is preferred over Boc-Cl due to its lower toxicity and the formation of benign byproducts (t-butanol and CO₂).

-

DMAP: A highly effective acylation catalyst. The pyridine nitrogen of DMAP is more nucleophilic than the indole nitrogen. It reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, facilitating the reaction with the less nucleophilic indole nitrogen.

-

Dichloromethane (DCM): An inert, aprotic solvent that effectively solubilizes the starting materials and reagents without participating in the reaction. Its low boiling point simplifies product isolation.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions, then allowed to warm to room temperature to ensure complete conversion[6].

Experimental Workflow Diagram

Caption: Workflow for the Boc protection of 4-bromo-1H-indol-5-amine.

Detailed Step-by-Step Protocol

-

Preparation: To a solution of 4-bromo-1H-indol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of the product relies on standard spectroscopic methods. The following are expected spectral characteristics based on analogous compounds[7][8][9].

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (d): Aromatic proton on the benzene ring, ortho to the bromine.

-

δ ~7.2-7.4 ppm (d): Aromatic proton on the pyrrole ring (C2-H).

-

δ ~6.8-7.0 ppm (d): Aromatic proton on the benzene ring, para to the bromine.

-

δ ~6.5-6.7 ppm (d): Aromatic proton on the pyrrole ring (C3-H).

-

δ ~3.8-4.2 ppm (br s): Broad singlet for the two protons of the amino (-NH₂) group.

-

δ ~1.65 ppm (s): Singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~149-151 ppm: Carbonyl carbon of the Boc group.

-

δ ~140-145 ppm: Quaternary carbons of the indole ring.

-

δ ~125-135 ppm: Aromatic CH carbons.

-

δ ~105-115 ppm: Aromatic CH carbons and the C-Br carbon.

-

δ ~83-85 ppm: Quaternary carbon of the Boc group [C(CH₃)₃].

-

δ ~28.0-28.5 ppm: Methyl carbons of the Boc group [-C(CH₃)₃].

-

-

FT-IR (ATR):

-

~3450, 3350 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

-

~2980, 2930 cm⁻¹: C-H stretching from the Boc group.

-

~1725-1735 cm⁻¹: Strong C=O stretching band from the Boc carbamate carbonyl.

-

~1600, 1480 cm⁻¹: C=C stretching from the aromatic rings.

-

~1150, 1250 cm⁻¹: C-O stretching from the carbamate.

-

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its primary utility lies in providing a protected, stable scaffold for further elaboration in drug discovery campaigns.

Role as a Key Intermediate

The Boc group masks the reactive indole nitrogen, allowing chemists to perform selective chemistry at the C4-bromo and C5-amino positions. This enables the construction of large libraries of compounds for screening.

Caption: Logical flow for using the title compound in library synthesis.

Synthesis of Kinase Inhibitors

Drawing from published research, the bromo-indol-amine scaffold is crucial for pan-HER inhibitors[2][3]. The 5-amino group can be coupled with a quinazoline core, while the 4-bromo position offers a vector for introducing substituents that can fine-tune kinase selectivity, improve metabolic stability, or enhance cell permeability. The use of the Boc-protected intermediate ensures that the quinazoline coupling occurs selectively at the C5-amine without interference from the indole nitrogen.

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards:

-

Bromo-indoles: Halogenated aromatic compounds should be treated as potentially toxic and irritant. Avoid inhalation of dust and skin contact.

-

(Boc)₂O: Can cause skin and eye irritation. It is moisture-sensitive.

-

DMAP: Highly toxic. Avoid contact and inhalation.

-

DCM: A volatile solvent and a suspected carcinogen. Handle with appropriate engineering controls.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

- (Reference to a general organic chemistry or medicinal chemistry textbook discussing indole synthesis and properties - Not directly from search results but implied knowledge).

- (Reference to a review on protecting groups in organic synthesis, like Greene's Protective Groups in Organic Synthesis - Not directly from search results but implied knowledge).

-

Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. PubMed. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. [Link]

-

1-Boc-4-bromopiperidine. ChemBK. [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium. [Link]

-

Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. PubMed Central. [Link]

-

Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. ResearchGate. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

-

(PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

-

Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Growing Science. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Boc-4-bromo-1H-indol-5-amine: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Multi-Functional Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the availability of versatile chemical intermediates. 1-Boc-4-bromo-1H-indol-5-amine, also known as tert-butyl 4-bromo-5-amino-1H-indole-1-carboxylate, has emerged as a quintessential example of such a building block. This molecule is not merely a static scaffold; it is a dynamic platform engineered for synthetic diversification. Its structure thoughtfully combines three critical functional groups: a Boc-protected indole nitrogen, a strategically placed bromine atom, and a reactive primary amine. This trifecta of functionality allows researchers to execute a sequence of orthogonal chemical transformations, making it an invaluable asset in the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. This guide provides an in-depth examination of its properties, a field-proven protocol for its synthesis, and a discussion of its strategic applications in contemporary drug development.

Section 1: Physicochemical and Structural Characteristics

The utility of this compound is rooted in its distinct chemical properties, which are summarized below. Understanding these characteristics is paramount for its effective use in synthesis and for predicting the behavior of its derivatives.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-bromo-5-amino-1H-indole-1-carboxylate | ChemScene[1] |

| Synonym | This compound | ChemScene[1] |

| CAS Number | 1448607-76-8 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | ChemScene[1] |

| Molecular Weight | 311.17 g/mol | ChemScene[1] |

| Appearance | Solid (Typical) | General Knowledge |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Dissecting the Functional Anatomy:

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen. Its presence deactivates the otherwise nucleophilic and reactive N-H bond of the indole ring system. This is mechanistically vital as it prevents unwanted side reactions during subsequent manipulations, such as metal-catalyzed cross-couplings at the bromine site. The steric bulk of the Boc group can also direct metallation or substitution reactions to other positions on the indole ring.

-

The C4-Bromo Group: The bromine atom at the 4-position is the molecule's primary handle for diversification through cross-coupling chemistry. It is an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties, which is a cornerstone of modern library synthesis for screening against biological targets.[2]

-

The C5-Amine Group: The primary aromatic amine at the 5-position is a versatile nucleophile. It is readily available for transformations such as acylation to form amides, sulfonylation to form sulfonamides, or participation in reductive amination to build complex side chains. This functionality is frequently exploited to engage with key residues in the active sites of enzymes, particularly the hinge region of protein kinases.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the protection of the commercially available precursor, 4-bromo-1H-indol-5-amine. The following protocol is a validated, self-consistent method based on well-established chemical principles for Boc protection of heterocyclic amines.[3][4]

Experimental Protocol: N-Boc Protection

Objective: To selectively protect the indole nitrogen of 4-bromo-1H-indol-5-amine using di-tert-butyl dicarbonate.

Materials:

-

4-bromo-1H-indol-5-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-indol-5-amine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM or ACN (approx. 10-20 mL per gram of starting material).

-

Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, catalytic amount, ~0.1 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 eq).

-

Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O towards reaction with the indole nitrogen. The indole N-H is less nucleophilic than the C5-NH₂ but is more acidic; under these neutral-to-mildly-basic conditions, selective N1-acylation is favored. Using a non-nucleophilic base or no base is key to preventing reaction at the C5-amine.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Workup: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMAP and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to yield the pure this compound as a solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic workflow for the N-Boc protection of 4-bromo-1H-indol-5-amine.

Section 3: Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate. Its functional groups provide three distinct points for synthetic elaboration, which can be addressed in a controlled, sequential manner.

Caption: Key reaction pathways accessible from the core scaffold.

Use Case 1: Scaffold for Protein Kinase Inhibitors

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine region of ATP and bind to the hinge region of protein kinases.[5] Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets. Brominated indoles, in particular, have been instrumental in developing potent kinase inhibitors.[2][6]

The synthetic strategy often involves:

-

Coupling at C4: Utilizing the bromine for a Suzuki or similar coupling reaction to install a larger, often heterocyclic, moiety that can occupy the solvent-exposed region of the kinase active site.

-

Elaboration at C5: Acylating the C5-amine with a group (e.g., an acrylamide moiety) designed to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition, or with other groups to form key hydrogen bonds with the kinase hinge region.

-

Deprotection at N1: In the final steps, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the indole N-H, which often acts as a critical hydrogen bond donor to the kinase hinge.

This modular approach allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7]

Use Case 2: Late-Stage Functionalization and Fragment-Based Drug Discovery

In addition to building complex molecules from the ground up, this intermediate is suitable for fragment-based drug discovery (FBDD). The core itself can be considered a fragment that can be elaborated upon once a binding mode is identified. The bromine atom provides a reliable vector for growing the fragment into a higher-affinity lead compound.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Aromatic amines and brominated organic compounds should be treated as potentially toxic and irritant.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: The compound should be stored under recommended conditions, sealed in a dry environment at 2-8°C, to prevent degradation.[1]

Conclusion

This compound is a testament to the power of strategic molecular design. It provides medicinal chemists with a pre-functionalized, stable, and highly versatile platform for the efficient synthesis of novel compounds. Its well-defined reactive sites enable a logical and modular approach to library construction, significantly streamlining the discovery and optimization of lead candidates, particularly in the competitive field of kinase inhibitor development. The robust synthetic accessibility and strategic utility of this compound ensure its continued prominence in research laboratories dedicated to advancing human health.

References

-

PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3. [Link]

-

Gobec, F. et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. [Link]

-

Jones, C. et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

-

Thiruvalluvar, A. A. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]

-

The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]

-

Çelik, F. et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL 5-BROMOINDOLE-1-CARBOXYLATE | 182344-70-3 [chemicalbook.com]

- 5. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-Boc-4-bromo-1H-indol-5-amine for Pharmaceutical Research

An In-Depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-4-bromo-1H-indol-5-amine, a key intermediate in medicinal chemistry and drug development. Understanding and optimizing the solubility of this compound is paramount for its effective use in synthesis, purification, and biological screening assays. This document offers a predictive solubility profile based on structural analysis, detailed experimental protocols for both qualitative and quantitative solubility determination, and troubleshooting strategies for common formulation challenges. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively handle this molecule, ensuring experimental reproducibility and accelerating research timelines.

Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific derivative, this compound, serves as a versatile building block, offering multiple reaction sites for diversification in the synthesis of novel drug candidates.

Chemical Structure and Properties

The molecule's structure incorporates several key functional groups that dictate its physicochemical behavior, including its solubility. The bulky tert-butyloxycarbonyl (Boc) group, the hydrophobic indole core, the electronegative bromine atom, and the polar primary amine group create a molecule with mixed polarity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BrN₃O₂ | (Derived from structure) |

| Molecular Weight | 326.19 g/mol | (Calculated) |

| Appearance | White to off-white solid | [2] (Analog) |

| Predicted XLogP3-AA | ~4.5-5.0 | (Predicted based on analogs)[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |

| Hydrogen Bond Acceptors | 3 (from Boc O=C, O-C, and -NH₂) | (Calculated) |

The Critical Role of Solubility in Preclinical Research

Poor solubility is a primary obstacle in drug discovery, often leading to challenges in formulation and inaccurate results in biological assays.[4] For a compound like this compound, establishing a robust solubility profile is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthetic transformations.

-

Purification: Developing effective crystallization or chromatographic purification methods.

-

Biological Screening: Preparing homogenous stock solutions for high-throughput screening (HTS) and cell-based assays to ensure accurate concentration-response relationships.[5]

-

Formulation Development: Providing a basis for creating stable formulations for in vitro and in vivo studies.[4]

Theoretical Solubility Profile: A Mechanistic Perspective

The widely used principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent with similar polarity and intermolecular forces.[6][7]

Structural Analysis and Intermolecular Forces

-

Indole Ring System & Bromo Substituent: The fused aromatic rings and the bromine atom form a large, hydrophobic region, contributing to solubility in nonpolar and moderately polar solvents.

-

tert-Butyloxycarbonyl (Boc) Group: This protecting group adds significant nonpolar, lipophilic character, further enhancing solubility in nonpolar environments. The carbonyl and ether oxygens can act as hydrogen bond acceptors.

-

Primary Amine (-NH₂): Located at the 5-position, this is the most polar functional group on the molecule. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Its basic nature also allows for salt formation in acidic media, which can dramatically increase aqueous solubility.[5]

This combination of a large nonpolar backbone with a polar, hydrogen-bonding amine group predicts a complex solubility profile. The molecule is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexanes) but should exhibit good solubility in solvents of intermediate polarity, particularly those that can accommodate both hydrophobic interactions and hydrogen bonding.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous indole derivatives, the following table provides a predictive guide to the solubility of this compound at room temperature. These predictions should be confirmed experimentally using the protocols outlined in Section 5.0.

| Solvent | Class | Predicted Qualitative Solubility | Rationale & Expert Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of compounds; its high polarity and hydrogen bond accepting capability will solvate the amine group effectively. Often used for creating concentrated stock solutions.[2][5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can accept hydrogen bonds, and its moderate polarity effectively solvates the indole core and Boc group. |

| Dichloromethane (DCM) | Halogenated | Moderate | A good solvent for moderately polar compounds. Will effectively solvate the nonpolar regions but may be less effective at solvating the free amine. |

| Ethyl Acetate (EtOAc) | Ester | Moderate to Low | Less polar than THF and DCM. Solubility may be limited by the polar amine group. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | While polar, its ability to solvate large, bulky molecules can be limited compared to DMSO or DMF. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate | These solvents can both donate and accept hydrogen bonds, interacting favorably with the amine group. However, the large nonpolar backbone may limit overall solubility. |

| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | High | TFE is known for its unique ability to dissolve N-Boc protected compounds and facilitate deprotection reactions, indicating strong solubilizing power for this class of molecules.[8] |

| Toluene | Nonpolar Aromatic | Low | The polarity of the amine group is likely too high for significant solubility in a nonpolar solvent like toluene.[8] |

| Hexanes / Heptane | Nonpolar Aliphatic | Insoluble | The molecule's polarity from the amine and Boc carbonyl groups prevents dissolution in highly nonpolar aliphatic solvents. |

| Water | Aqueous | Insoluble | The large, hydrophobic surface area of the molecule will dominate, leading to very poor aqueous solubility.[5] |

| 5% Aqueous HCl | Aqueous Acid | Moderate to High | The basic amine group will be protonated to form a hydrochloride salt, which is ionic and expected to be significantly more water-soluble.[9] |

Experimental Protocols for Solubility Determination

Adherence to standardized protocols is crucial for obtaining reliable and comparable solubility data.

Mandatory Safety Precautions

Before beginning any experimental work, consult the relevant Safety Data Sheet (SDS) for this compound and all solvents used. Based on analogous compounds, the following general precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid dust formation.[11] Wash hands thoroughly after handling.[12]

Experimental Workflow Overview

The following diagram illustrates a logical workflow for characterizing the solubility of the target compound, progressing from a rapid qualitative assessment to a precise quantitative measurement.

Caption: Decision Tree for Solubility Troubleshooting.

Mitigation Strategies

-

Lower DMSO Concentration: Keep the final concentration of DMSO in aqueous buffers as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays. [5]* pH Adjustment: For this compound, which contains a basic amine, lowering the pH of the aqueous buffer can protonate the amine, forming a more soluble salt. This is a highly effective technique if the assay is tolerant of the pH change. [5]* Use of Co-solvents and Excipients: Incorporating small amounts of co-solvents like ethanol or excipients such as non-ionic surfactants (e.g., Tween® 80) or cyclodextrins into the aqueous buffer can significantly enhance the solubility of hydrophobic compounds by creating a more favorable microenvironment. [5]

Conclusion

This compound is a compound of significant interest with a nuanced solubility profile governed by its combination of hydrophobic and polar functional groups. While exhibiting high solubility in polar aprotic solvents like DMSO and TFE, its utility in a broader range of applications, especially those involving aqueous media, requires careful characterization and optimization. By leveraging the theoretical framework and applying the rigorous experimental protocols detailed in this guide, researchers can confidently determine the solubility of this key intermediate, mitigate potential handling issues, and generate reliable data, thereby paving the way for more efficient and successful drug discovery campaigns.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- BenchChem. (2025).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Indole.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023). Solubility of Organic Compounds.

- MedchemExpress.com. (n.d.).

- Sigma-Aldrich Inc. (2025).

- AAPPTec, LLC. (n.d.).

- Merck Life Science UK Limited. (n.d.).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- PubChem - NIH. (n.d.). N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482.

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.

- ChemicalBook. (2025). 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8.

- ChemScene. (n.d.). 4-Bromo-1H-indol-5-amine | 176713-32-9.

- Sigma-Aldrich. (n.d.). N-Boc-5-bromoindole 97 182344-70-3.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Sigma-Aldrich. (n.d.). 1-Boc-4-bromopiperidine 97 180695-79-8.

- PubChem. (2025). 3-(4-bromo-1H-indol-3-yl)-1-methylpyrazol-5-amine.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. peptide.com [peptide.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Guide to the Stability and Storage of 1-Boc-4-bromo-1H-indol-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-4-bromo-1H-indol-5-amine is a key intermediate in synthetic and medicinal chemistry, valued for its unique electronic and structural properties. However, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the molecule's stability profile, focusing on the inherent lability of the N-Boc protecting group, which is significantly more sensitive on an indole nitrogen than on aliphatic amines. We will dissect the primary degradation pathways, including acid-catalyzed hydrolysis, thermolytic cleavage, and potential photodegradation. Based on this chemical rationale, we establish rigorous, field-proven protocols for long-term storage and short-term handling to ensure the compound's integrity throughout its lifecycle in a research and development setting.

The Molecular Architecture: Understanding Inherent Instability

The stability of this compound is not uniform across its structure. It is a composite of a robust aromatic core and a notoriously labile protecting group. A nuanced understanding of each component is critical for its proper handling.

-

The 4-Bromo-1H-indol-5-amine Core: The indole ring system is aromatic and thus possesses significant thermodynamic stability.[1][2] Halogenated aromatic compounds are also generally stable under standard conditions.[3][4] While indole derivatives may darken over time with exposure to light or air, the core scaffold itself is not prone to facile decomposition.[3]

-

The N-tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is the primary locus of instability. It is designed to be readily cleaved under specific conditions, which is its synthetic utility. Its stability is highly dependent on the chemical environment. While it is generally stable towards most bases and nucleophiles, it is highly susceptible to cleavage under acidic conditions.[5][6][7]

Crucially, the stability of a Boc group on an indole nitrogen is considerably lower than on a typical alkyl or aryl amine.[8] The lone pair of electrons on the indole nitrogen is delocalized into the aromatic ring, altering the electronics of the N-C bond of the carbamate and making it more susceptible to cleavage under even mildly acidic or elevated thermal conditions.[8] Reports from synthetic chemists indicate that Boc-protected indoles can undergo deprotection under conditions as mild as heating to 40°C in a rotary evaporator or treatment with a catalytic amount of sodium methoxide in methanol.[8][9]

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is essential for designing effective storage and handling strategies.

Acid-Catalyzed Hydrolysis

This is the most significant and probable degradation pathway. The Boc group is classified as an acid-labile protecting group.[10] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[10][11] This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, but also by weaker Lewis acids or even acidic silica gel.[7][9][11] Given the heightened sensitivity of the N-Boc indole, even trace acidic impurities in solvents or on glassware can catalyze this degradation over time.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Thermolytic and Photolytic Decomposition

-

Thermal Lability: While Boc groups can be removed at high temperatures, the N-Boc indole linkage is susceptible to cleavage at much lower temperatures than its aliphatic counterparts.[7][8] Storage at ambient or elevated temperatures, even for short periods, can lead to gradual deprotection.

-

Photodegradation: Indole derivatives, in general, are known to be sensitive to light and can darken over time.[3] While this may indicate superficial oxidation or polymerization rather than core degradation, it represents a change in the material's purity and quality. Therefore, protection from light is a critical preventative measure.

Recommended Storage and Handling Protocols

To mitigate the identified degradation pathways, a multi-faceted approach to storage and handling is required. The core principle is the strict exclusion of moisture, acid, light, and heat.

Quantitative Stability and Storage Parameters

| Parameter | Condition | Rationale | Recommended Action |

| Temperature | Elevated (>25°C) | Increases rate of thermolytic and hydrolytic degradation. | Store at -20°C for long-term storage. Store at 2-8°C for short-term, in-use quantities.[12][13] |

| Atmosphere | Ambient Air (Moisture & O₂) | Moisture provides a source of H⁺ for acid-catalyzed hydrolysis. Oxygen can contribute to oxidative degradation of the amine and indole ring. | Store under an inert atmosphere (Argon or Nitrogen). [14][15] |

| Light | UV or Ambient Light | Can cause photodegradation and darkening of the compound.[3] | Store in an amber vial or other light-blocking container. [15] |

| pH | Acidic Conditions | Rapidly cleaves the Boc protecting group.[10][11] | Use anhydrous, neutral solvents and clean, dry glassware. Avoid all contact with acidic materials. |

Long-Term Storage (> 1 month)

For maintaining the integrity of the compound over extended periods, the following protocol is mandatory:

-

Aliquot: Upon receipt, if the quantity is large, aliquot the material into smaller, single-use vials inside a glovebox or under a steady stream of inert gas. This prevents repeated exposure of the bulk material to the atmosphere.

-

Container: Use amber glass vials with PTFE-lined caps or, for maximum protection, seal the material in glass ampoules under vacuum or an inert atmosphere.[14]

-

Environment: Place the sealed container(s) in a secondary container with a desiccant. Store this assembly in a freezer at -20°C .

-

Labeling: Clearly label with the compound name, date, and storage conditions.

Short-Term Handling and Experimental Use

Handling the compound on the bench requires disciplined technique to prevent degradation.

Caption: Recommended workflow for handling this compound.

Protocol Steps:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.[16]

-

Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques with an inert gas like argon or nitrogen.[14][15][17]

-

Solvents: Use only anhydrous, high-purity solvents. Solvents from freshly opened Sure/Seal™ bottles or those that have been appropriately dried are recommended.[18]

-

Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.

-

Closure: After dispensing the required amount, flush the container with inert gas before tightly resealing and returning it to cold storage.

Conclusion

The stability of this compound is fundamentally dictated by the lability of its N-Boc protecting group. This functionality is highly sensitive to acid, heat, and to a lesser extent, light. The key to preserving the compound's integrity lies in the rigorous exclusion of atmospheric moisture, acidic contaminants, and light, combined with consistent storage at freezer temperatures (-20°C) under an inert atmosphere. Adherence to these protocols is not merely a recommendation but a requirement for ensuring the reproducibility and success of the sensitive synthetic and biological applications for which this compound is intended.

References

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Reddit. (2024, October 4). Why is the Boc group deprotected in NaBH4?. Retrieved from [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ChemBK. (2024, April 9). Indole, N-BOC protected. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chembk.com [chembk.com]

- 13. chemimpex.com [chemimpex.com]

- 14. molan.wdfiles.com [molan.wdfiles.com]

- 15. ossila.com [ossila.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 18. ehs.umich.edu [ehs.umich.edu]

Spectroscopic Characterization of 1-Boc-4-bromo-1H-indol-5-amine: A Technical Guide

Introduction

1-Boc-4-bromo-1H-indol-5-amine is a functionalized indole derivative with significant potential as a building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 4-position, an amine at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen—provides versatile handles for further synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the Boc group. The predicted chemical shifts (δ) are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 | ~ 7.2 - 7.4 | Doublet | J ≈ 8.5 | Coupled to H-7. |

| H-7 | ~ 6.9 - 7.1 | Doublet | J ≈ 8.5 | Coupled to H-6. |

| H-2 | ~ 7.5 - 7.7 | Doublet | J ≈ 3.5 | Coupled to H-3. |

| H-3 | ~ 6.4 - 6.6 | Doublet | J ≈ 3.5 | Coupled to H-2. |

| -NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |

| -C(CH₃)₃ (Boc) | ~ 1.6 | Singlet | - | Integral corresponds to 9 protons. |

Expertise & Experience: The presence of the electron-donating amino group at C-5 and the electron-withdrawing bromine at C-4 will influence the chemical shifts of the aromatic protons. The Boc group on the indole nitrogen will generally shift the signals of the pyrrole ring protons (H-2 and H-3) to a different field compared to the unprotected indole.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The predicted ¹³C NMR chemical shifts are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Boc) | ~ 149 - 151 | Carbonyl carbon of the carbamate. |

| C(CH₃)₃ (Boc) | ~ 83 - 85 | Quaternary carbon of the Boc group. |

| C(CH₃)₃ (Boc) | ~ 28 | Methyl carbons of the Boc group. |

| C-2 | ~ 125 - 127 | |

| C-3 | ~ 105 - 107 | |

| C-3a | ~ 130 - 132 | |

| C-4 | ~ 108 - 110 | Carbon bearing the bromine atom. |

| C-5 | ~ 140 - 142 | Carbon bearing the amino group. |

| C-6 | ~ 115 - 117 | |

| C-7 | ~ 128 - 130 | |

| C-7a | ~ 135 - 137 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands expected for a primary amine (symmetric and asymmetric). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the Boc group. |

| C=O Stretch (Boc) | 1700 - 1725 | Strong | Characteristic of the carbamate carbonyl. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-Br Stretch | 500 - 600 | Medium |

Trustworthiness: The presence of a strong absorption band around 1700-1725 cm⁻¹ is a key indicator of the Boc protecting group, while the two bands in the 3300-3500 cm⁻¹ region would confirm the presence of the primary amine.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 326/328 | Molecular ion peak, showing an isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br). |

| [M-56]⁺ | 270/272 | Loss of isobutylene from the Boc group. |

| [M-100]⁺ | 226/228 | Loss of the entire Boc group. This corresponds to the molecular ion of 4-bromo-1H-indol-5-amine. |

Authoritative Grounding: The fragmentation of Boc-protected amines typically proceeds via the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) is a definitive feature to look for in the mass spectrum.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers and scientists can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

- Petit, S., et al. (2009). Structure-activity relationship analysis of the peptide deformylase inhibitor 5-bromo-1H-indole-3-acetohydroxamic acid. ChemMedChem, 4(2), 261-275.

- Nakamura, H., et al. (2005). Synthesis of heterocyclic allenes via palladium-catalyzed hydride-transfer reaction of propargylic amines. The Journal of Organic Chemistry, 70(6), 2357-2360.

-

PubChem. (n.d.). N-Boc-5-bromoindole. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

-

Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry. (2011). ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Boc-4-bromo-1H-indol-5-amine

This guide provides an in-depth exploration of the synthesis of 1-Boc-4-bromo-1H-indol-5-amine from 4-bromo-1H-indol-5-amine. It is intended for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this crucial chemical transformation.

Introduction: The Strategic Importance of this compound

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2] Its stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for masking the reactivity of amine functionalities.[1][3] The target molecule, this compound, is a valuable intermediate in the synthesis of various bioactive compounds, including potent enzyme inhibitors. For instance, derivatives of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine have been identified as effective pan-HER inhibitors for potential anticancer therapies.[4] The strategic placement of the Boc group on the indole nitrogen allows for selective functionalization at other positions of the indole ring, a common scaffold in medicinal chemistry.

This guide will dissect the synthesis of this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for process optimization and troubleshooting.

Reaction Mechanism: The Role of Di-tert-butyl dicarbonate and Catalysis

The synthesis of this compound involves the protection of the indole nitrogen of 4-bromo-1H-indol-5-amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). While this reaction can proceed without a catalyst, the inclusion of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the rate of reaction.[5][6]

The mechanism, when catalyzed by DMAP, proceeds as follows:

-

Activation of Boc Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butyl carbonate anion.[5][6]

-

Nucleophilic Attack: The indole nitrogen of 4-bromo-1H-indol-5-amine then acts as a nucleophile, attacking the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium species. This step results in the formation of the desired N-Boc protected product and the regeneration of the DMAP catalyst.[5][6]

-

Byproduct Formation: The tert-butyl carbonate anion subsequently breaks down to form carbon dioxide and tert-butoxide. The tert-butoxide will then be protonated by the protonated amine or other acidic species in the reaction mixture to form tert-butanol.[5]

It is crucial to perform this reaction in a well-ventilated area or under a fume hood, as the decomposition of the tert-butyl carbonate intermediate generates carbon dioxide gas.[5][6] Running the reaction in a closed system is not advised.[5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protected Compounds [bzchemicals.com]

- 3. Boc | BroadPharm [broadpharm.com]

- 4. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

A Technical Guide to the Selective N-Boc Protection of 4-bromo-1H-indol-5-amine

This guide provides an in-depth exploration of the selective N-tert-butoxycarbonyl (Boc) protection of the 5-amino group of 4-bromo-1H-indol-5-amine. This transformation is a critical step in the synthesis of complex molecules for drug discovery, where the indole scaffold is a privileged structure.[1] This document offers mechanistic insights, a field-proven experimental protocol, and troubleshooting strategies to empower researchers in achieving high-yield, selective protection of this key synthetic intermediate.

Section 1: The Strategic Importance of Boc Protection in Indole Synthesis

In multistep organic synthesis, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry for the protection of amines.[2] Its popularity stems from its robustness under a wide range of nucleophilic and basic conditions, as well as its facile removal under mild acidic conditions.[3][4] This stability profile makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), enabling complex, sequential transformations.[3]

The substrate, 4-bromo-1H-indol-5-amine, is a valuable building block in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the 5-amino group offers a vector for diversification.[1] Selectively protecting the amino group is essential to prevent side reactions and to direct subsequent chemical modifications, such as N-alkylation or acylation of the indole nitrogen.

Section 2: Mechanistic Insights: Achieving Chemoselectivity

The primary challenge in the Boc protection of 4-bromo-1H-indol-5-amine is the presence of two nucleophilic nitrogen atoms: the indole ring nitrogen (N1) and the exocyclic 5-amino group. Achieving chemoselectivity is therefore the central goal of the protocol design.